Alofanib
Overview
Description
Alofanib, also known as RPT835, is a novel allosteric FGFR2 inhibitor . It has shown potent antitumor activity in FGFR2-expressing triple-negative breast cancer and in heavily pretreated patients with advanced gastric cancer .
Synthesis Analysis
Alofanib is a selective FGFR2 Type IV inhibitor that binds to the extracellular domain of the kinase, disrupting signal transduction through prevention of FGF binding . The development of Alofanib involved a structure-guided approach, de novo design on an existing fragment series, and iterative rounds of synthesis and biological evaluation .
Molecular Structure Analysis
The molecular structure of Alofanib was developed through de novo design on an existing fragment series to yield compounds predicted to improve potency against the FGFRs . X-ray crystallographic studies revealed inhibitor-specific morphological differences in the P-loop, which were posited to be fundamental to the selectivity of these compounds .
Chemical Reactions Analysis
Alofanib is a selective allosteric inhibitor that binds to the non-active extracellular site of IIIc and IIIb FGFR2 isoforms . It inhibits phosphorylation of FGF receptor substrate 2α (FRS2α), but does not block FGF2-FGFR2 binding .
Physical And Chemical Properties Analysis
Alofanib has a molecular weight of 413.40 . It is a small molecule pharmaceutical currently being investigated in clinical studies . It is known to target fibroblast growth factor receptor 2 .
Scientific Research Applications
1. FGFR2 Inhibitor in Cancer Research
- Summary of Application: Alofanib is a selective FGFR2 Type IV inhibitor and binds to the extracellular domain of the kinase, disrupting signal transduction through prevention of FGF . It’s used in the development of a selective FGFR2 inhibitor for cancer treatment .
- Methods of Application: The development of Alofanib as an FGFR2 inhibitor involved structure-guided approach, de novo design on an existing fragment series, and iterative rounds of synthesis and biological evaluation .
- Results or Outcomes: The inhibitor exhibited moderate selectivity for FGFR2 over FGFR1/3. Subtle changes to the lead inhibitor resulted in a complete loss of selectivity for FGFR2 .
2. Allosteric FGFR2 Inhibitor
- Summary of Application: Alofanib is a novel allosteric FGFR2 inhibitor .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
3. Treatment for Advanced Gastric Cancer
- Summary of Application: Alofanib is a small-molecule allosteric extracellular FGFR2 inhibitor used in the treatment of advanced gastric cancer .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
Future Directions
Alofanib has shown acceptable tolerability and preliminary signs of clinical activity in the late-line treatment of metastatic gastric cancer . It has been evaluated in Phase Ib for patients with metastatic gastric cancer . The results provide a strong rationale for further evaluation of Alofanib in combination with paclitaxel and carboplatin in patients with ovarian cancer .
properties
IUPAC Name |
3-[(4-methyl-2-nitro-5-pyridin-3-ylphenyl)sulfamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQGQIASFYWKAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alofanib | |
CAS RN |
1612888-66-0 | |
Record name | Alofanib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612888660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALOFANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQX7RFK8MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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